molecular formula C13H9N5O2S B11471065 1-[3-nitro-5-(phenylsulfanyl)phenyl]-1H-tetrazole

1-[3-nitro-5-(phenylsulfanyl)phenyl]-1H-tetrazole

Cat. No.: B11471065
M. Wt: 299.31 g/mol
InChI Key: BHCHPJVDSFMTRI-UHFFFAOYSA-N
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Description

1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound that features a tetrazole ring substituted with a nitro group and a phenylsulfanyl group

Preparation Methods

The synthesis of 1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, and the process may require careful control of temperature and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the tetrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H9N5O2S

Molecular Weight

299.31 g/mol

IUPAC Name

1-(3-nitro-5-phenylsulfanylphenyl)tetrazole

InChI

InChI=1S/C13H9N5O2S/c19-18(20)11-6-10(17-9-14-15-16-17)7-13(8-11)21-12-4-2-1-3-5-12/h1-9H

InChI Key

BHCHPJVDSFMTRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3

Origin of Product

United States

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